![molecular formula C15H17ClN4O2S B2532863 Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate CAS No. 343375-62-2](/img/structure/B2532863.png)
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H17ClN4O2S
- Molecular Weight : 352.84 g/mol
The compound features a thiazole ring, an amino group, and a piperazine moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 10 µg/mL |
S. aureus | 8 µg/mL |
P. aeruginosa | 12 µg/mL |
These results indicate the compound's potential as an effective antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
Case Study: Antitumor Effects
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the S phase. The compound was shown to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have indicated that:
- The compound exhibits favorable absorption characteristics.
- It has a moderate half-life, making it suitable for both acute and chronic treatment protocols.
- Metabolism primarily occurs via hepatic pathways, with renal excretion as the main route for elimination.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs share structural similarities with Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate.
Piperazine Derivatives: Drugs such as aripiprazole and quetiapine contain piperazine moieties similar to the one in this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 353.85 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. The presence of substituents such as the p-chloro group enhances its potency. For instance, studies have shown that derivatives of thiazoles exhibit IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains. In vitro studies have indicated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Neuropharmacological Effects : Some derivatives of thiazoles have shown anticonvulsant properties, providing a basis for further exploration in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with electron-withdrawing substituents like chlorine exhibited enhanced antiproliferative activity, with significant growth inhibition observed at concentrations as low as 1 µM .
- Antimicrobial Screening : In a comparative study of thiazole derivatives against pathogenic bacteria, this compound showed promising results with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Neuropharmacological Studies : Research involving animal models demonstrated that certain thiazole derivatives exhibited anticonvulsant effects comparable to established medications. This suggests that this compound may be explored for its potential in treating epilepsy and other seizure disorders .
Properties
IUPAC Name |
methyl 4-amino-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-22-14(21)12-13(17)18-15(23-12)20-8-6-19(7-9-20)11-4-2-10(16)3-5-11/h2-5H,6-9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAJDTZYMKHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.